molecular formula C13H6Cl2N4S2 B14919786 3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14919786
M. Wt: 353.3 g/mol
InChI Key: JWGDKLYSYQATLS-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of a triazole and thiadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2,4-dichlorophenylhydrazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiadiazoles: Compounds containing a thiadiazole ring, such as 2-amino-1,3,4-thiadiazole.

    Triazoles: Compounds containing a triazole ring, such as 1,2,4-triazole.

Uniqueness

3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of both triazole and thiadiazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H6Cl2N4S2

Molecular Weight

353.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6Cl2N4S2/c14-7-3-4-8(9(15)6-7)11-16-17-13-19(11)18-12(21-13)10-2-1-5-20-10/h1-6H

InChI Key

JWGDKLYSYQATLS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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